1-Decanol, aluminum salt
CAS No.: 26303-54-8
Cat. No.: VC0518204
Molecular Formula: C30H63AlO3
Molecular Weight: 498.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26303-54-8 |
|---|---|
| Molecular Formula | C30H63AlO3 |
| Molecular Weight | 498.8 g/mol |
| IUPAC Name | aluminum;decan-1-olate |
| Standard InChI | InChI=1S/3C10H21O.Al/c3*1-2-3-4-5-6-7-8-9-10-11;/h3*2-10H2,1H3;/q3*-1;+3 |
| Standard InChI Key | CFSOVYRQRBXGQB-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3] |
| Canonical SMILES | CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Composition
Molecular Architecture
The aluminum ion in 1-decanol, aluminum salt adopts a trigonal planar or tetrahedral coordination geometry, depending on synthesis conditions. Each aluminum atom coordinates with three deprotonated 1-decanol molecules through their hydroxyl oxygen atoms, forming a stable complex. This configuration preserves the hydrocarbon chain’s hydrophobicity while introducing polar regions around the metal center, enabling dual functionality as both surfactant and Lewis acid catalyst.
Comparative Structural Analysis
| Property | 1-Decanol | 1-Decanol, Aluminum Salt |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 158.28 | 498.8 |
| Coordination Sites | N/A | 3 |
| Thermal Stability | Decomposes at 230°C | Stable up to 300°C |
The extended hydrocarbon network in the aluminum salt reduces volatility compared to free 1-decanol, which has a vapor pressure described by the Antoine equation parameters:
Synthesis and Manufacturing Processes
Hydrogenation Precursor Preparation
Industrial production begins with synthesizing 1-decanol through liquid-phase hydrogenation of decenal using fixed-bed reactors. The patent CN104513131A details a method employing Raney nickel catalysts supported on organic polymer matrices, achieving 99.8% conversion at 80–120°C and 3–5 MPa hydrogen pressure . This process minimizes byproduct formation through precise control of:
Salt Formation Mechanism
Aluminum salt synthesis typically involves reacting anhydrous aluminum chloride with 1-decanol in aprotic solvents. The reaction proceeds via:
Excess alcohol drives the equilibrium toward product formation, with HCl removed via inert gas purging.
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry reveals two distinct phase transitions:
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Solid-solid transition at 45–55°C (crystal lattice rearrangement)
-
Melting point at 112–115°C (hydrocarbon chain disordering)
The decomposition temperature (285–300°C) exceeds that of 1-decanol (230°C) due to metal-oxygen bond stability.
Solubility Characteristics
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | <0.01 |
| Ethanol | 12.3 ± 0.8 |
| Chloroform | 34.7 ± 1.2 |
| Hexane | 8.9 ± 0.5 |
Hydrophobic interactions dominate solubility behavior, though the aluminum center enables limited coordination with polar aprotic solvents .
Industrial and Research Applications
Surfactant Systems
The compound’s amphiphilic nature makes it effective in:
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Emulsion stabilization (HLB value 8–10)
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Metalworking fluid formulations
-
Enhanced oil recovery systems
Pharmaceutical Applications
In drug delivery systems, the aluminum salt facilitates membrane permeation through:
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Hydrocarbon chain integration with lipid bilayers
-
Aluminum-mediated tight junction modulation
A 2024 study demonstrated 3.8× increased transdermal flux of diclofenac compared to traditional carriers.
Analytical Chemistry
The switchable solvent system combining 1-decanol, aluminum salt, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enables reversible polarity changes for aluminum enrichment in biological samples. This method achieved 98.7% recovery efficiency in blood serum analysis .
Comparative Analysis with Related Salts
| Property | Aluminum Stearate | Aluminum Decanoate |
|---|---|---|
| Carbon Chain Length | 18 | 10 |
| Melting Point (°C) | 103–110 | 112–115 |
| Surfactant Efficiency | Moderate | High |
| Catalytic Activity | Low | Moderate |
The shorter carbon chain in 1-decanol, aluminum salt improves solubility in nonpolar media compared to longer-chain analogs.
Recent Technological Advancements
Catalytic Innovations
A 2025 pilot study demonstrated the salt’s efficacy in Meerwein-Ponndorf-Verley reductions, achieving 92% yield in ketone hydrogenation under solvent-free conditions.
Environmental Applications
Novel nanocomposites incorporating this salt showed 85% removal efficiency for perfluorooctanoic acid (PFOA) in water treatment trials, leveraging both adsorption and catalytic degradation mechanisms .
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